7-Iodonaphthalen-2-ol

Übersicht

Beschreibung

Molecular Structure Analysis

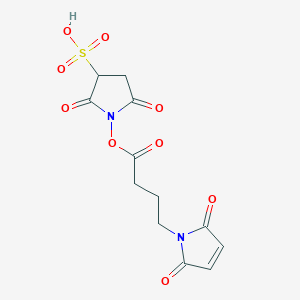

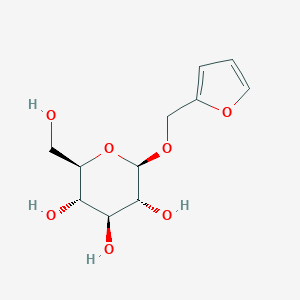

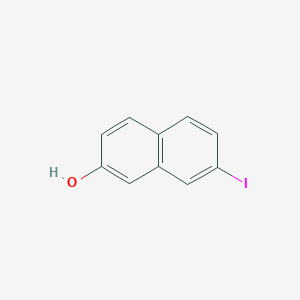

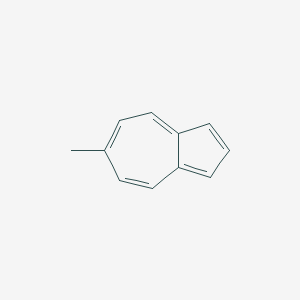

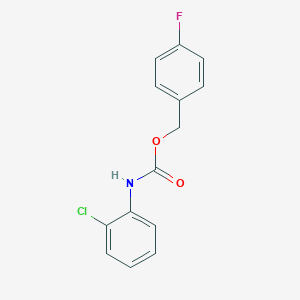

The molecular structure of 7-Iodonaphthalen-2-ol consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule has an iodine atom attached to the 7th carbon and a hydroxyl group (-OH) attached to the 2nd carbon of the naphthalene core.Wissenschaftliche Forschungsanwendungen

Iodobenzannulation of Yne-Allenones

A study by Li et al. (2018) explored an I2-mediated iodobenzannulation of yne-allenones. This process enabled the formation of 4-iodonaphthalen-1-ols, which can serve as a new and reliable coupling reagent. The application involves breaking/rearranging C≡C bonds and can generate 1,2-carbonyls and 3-(quinoxalin-2-yl)naphthalen-1-ols through various catalyzed processes.

NMR Observation of Wheland-like Intermediates

Twum et al. (2013) observed that 1-Iodonaphthalene-2,4-diamines in trifluoroacetic acid/chloroform create stable Wheland-like tetrahedral cationic species observable by NMR (Twum et al., 2013). This finding is significant for understanding the intramolecular protonation and deiodination mechanisms in similar compounds.

Photostimulated Reactions

Pierini et al. (1988) studied the photostimulated reactions of aryl iodides with 2-naphthoxide ions. They found that the reactions of 1-iodonaphthalene with these ions in liquid ammonia produced 1-aryl-2-naphthols through a nucleophilic aromatic substitution mechanism (Pierini et al., 1988).

Photophysics and Photodissociation Dynamics

Montero et al. (2010) focused on the ultrafast relaxation of 1-iodonaphthalene, particularly its dissociation channels, using time-resolved femtosecond pump-probe mass spectrometry (Montero et al., 2010). This study is crucial for understanding the behavior of 1-iodonaphthalene under photoexcitation.

Triplet Lifetimes in Aryl Iodides

Grieser and Thomas (1980) conducted a study on the triplet state of iodonaphthalene, revealing that intramolecular energy relocation processes are inhibited at lower temperatures, affecting the triplet state lifetime (Grieser & Thomas, 1980).

Polarographic Behavior

Ramanathan and Subrahmanya (1958) investigated the polarographic behavior of 2-iodonaphthalene, providing insights into its reduction mechanisms and electrochemical properties (Ramanathan & Subrahmanya, 1958).

Eigenschaften

IUPAC Name |

7-iodonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBQFINIACBXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629953 | |

| Record name | 7-Iodonaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128542-51-8 | |

| Record name | 7-Iodo-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128542-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Iodonaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B170547.png)

![2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B170553.png)